molecular formula C12H18N2O B1464791 4-(4-Ethylpiperazin-1-yl)phenol CAS No. 1086392-78-0

4-(4-Ethylpiperazin-1-yl)phenol

Cat. No.: B1464791
CAS No.: 1086392-78-0
M. Wt: 206.28 g/mol
InChI Key: NIJCLRCKKHSEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethylpiperazin-1-yl)phenol is an organic compound with the molecular formula C12H18N2O. It is a white to off-white solid at room temperature and is often used as an intermediate in the synthesis of more complex molecules .

Preparation Methods

The synthesis of 4-(4-Ethylpiperazin-1-yl)phenol typically involves the reaction of 4-chlorophenol with 4-ethylpiperazine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

4-(4-Ethylpiperazin-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the phenolic hydroxyl group can be replaced by other nucleophiles like halides or amines.

Scientific Research Applications

4-(4-Ethylpiperazin-1-yl)phenol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Pharmacology: The compound is studied for its potential effects on neurotransmitter systems and its ability to modulate receptor activity.

    Industrial Processes: It serves as a building block in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)phenol involves its interaction with specific molecular targets, such as receptors and enzymes . The compound can bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways . This interaction can lead to various physiological effects, depending on the specific receptor and pathway involved .

Comparison with Similar Compounds

4-(4-Ethylpiperazin-1-yl)phenol can be compared with other similar compounds, such as:

    4-(4-Methylpiperazin-1-yl)phenol: Similar in structure but with a methyl group instead of an ethyl group.

    4-(4-Phenylpiperazin-1-yl)phenol: Contains a phenyl group, which can significantly alter its chemical and biological properties.

The uniqueness of this compound lies in its specific ethyl substitution, which can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-13-7-9-14(10-8-13)11-3-5-12(15)6-4-11/h3-6,15H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJCLRCKKHSEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Ethylpiperazin-1-yl)phenol
Reactant of Route 2
Reactant of Route 2
4-(4-Ethylpiperazin-1-yl)phenol
Reactant of Route 3
Reactant of Route 3
4-(4-Ethylpiperazin-1-yl)phenol
Reactant of Route 4
Reactant of Route 4
4-(4-Ethylpiperazin-1-yl)phenol
Reactant of Route 5
Reactant of Route 5
4-(4-Ethylpiperazin-1-yl)phenol
Reactant of Route 6
Reactant of Route 6
4-(4-Ethylpiperazin-1-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.